molecular formula C11H22N2 B12910942 (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine CAS No. 67198-53-2

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine

Cat. No.: B12910942
CAS No.: 67198-53-2
M. Wt: 182.31 g/mol
InChI Key: MFOLKXSQEXMDIR-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine is a chiral amine compound featuring a cyclohexane ring fused with a pyrrolidine system, presenting a structurally constrained framework of interest in medicinal chemistry and drug discovery. This specific stereoisomer is characterized by its (1S,2S) configuration, which is critical for its interaction with chiral biological targets and can significantly influence binding affinity and selectivity. Compounds with pyrrolidine and cyclohexylamine scaffolds are frequently explored as building blocks for pharmaceuticals and are known to interact with various enzymes and receptors . For instance, structurally related molecules have been investigated for their potential protective activity against toxins and viruses with intracellular modes of action, suggesting potential research applications in virology and toxicology . The mechanism of action for research compounds of this class often involves modulation of protein-protein interactions or enzyme function, such as inhibition of targets like dipeptidyl peptidase 4 (DPP-4), though specific target engagement for this molecule requires further experimental validation . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety and hazard evaluations prior to use.

Properties

CAS No.

67198-53-2

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

(1S,2S)-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine

InChI

InChI=1S/C11H22N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h10-12H,2-9H2,1H3/t10-,11-/m0/s1

InChI Key

MFOLKXSQEXMDIR-QWRGUYRKSA-N

Isomeric SMILES

CN[C@H]1CCCC[C@@H]1N2CCCC2

Canonical SMILES

CNC1CCCCC1N2CCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods

Reductive Amination Approach

Reductive amination is the most common and effective method for synthesizing chiral amines such as (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine. This method involves the condensation of a ketone or aldehyde with an amine, followed by reduction of the resulting imine or iminium intermediate.

General Procedure A (Sodium Triacetoxyborohydride Method)
  • Reagents:
    • Amine (1 eq)
    • Ketone or aldehyde (1–1.5 eq)
    • Sodium triacetoxyborohydride (1.2 eq)
    • Solvent: Dichloromethane (0.2 M)
  • Conditions:
    • Reaction at 0 °C under nitrogen atmosphere
    • Slow addition of sodium triacetoxyborohydride over 10 minutes
    • Stirring for 24 hours, warming to room temperature
  • Workup:
    • Quenching with 1 M sodium hydroxide until bubbling ceases
    • Extraction with dichloromethane, washing with brine, drying over magnesium sulfate
    • Solvent removal under reduced pressure
  • Purification: Kugelrohr distillation or flash column chromatography yields the pure amine as a colorless liquid.
General Procedure B (Titanium Isopropoxide and Sodium Borohydride Method)
  • Reagents:
    • Amine (1 eq)
    • Ketone (1–1.2 eq)
    • Titanium tetraisopropoxide (Ti(i-PrO)4) (2 eq)
    • Sodium borohydride (3 eq)
    • Solvent: Absolute ethanol (diluted to 0.25 M after initial stirring neat)
  • Conditions:
    • Stirring amine, ketone, and Ti(i-PrO)4 neat for 8 hours at room temperature under nitrogen
    • Cooling to 0 °C, addition of ethanol and sodium borohydride portion-wise over 10 minutes
    • Stirring for an additional 8 hours, warming to room temperature
  • Workup:
    • Quenching with 2.5 M sodium hydroxide
    • Filtration and washing with acetone
    • Extraction with dichloromethane, washing with brine, drying over magnesium sulfate
    • Solvent removal under reduced pressure
  • Purification: Kugelrohr distillation or flash chromatography to obtain the pure amine.

Specific Application to (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine

While the exact literature detailing the synthesis of this specific compound is limited, the general reductive amination procedures described above are applicable. The synthesis would typically involve:

  • Starting from a suitable cyclohexanone derivative (e.g., 2-pyrrolidinylcyclohexanone)
  • Reaction with methylamine or a methylamine equivalent under reductive amination conditions
  • Use of chiral catalysts or chiral auxiliaries to ensure the (1S,2S) stereochemistry, or resolution of racemic mixtures if necessary

Research Findings and Experimental Data

Reaction Scope and Yields

Entry Amine Substrate Ketone Substrate Method Yield (%) Notes
1 Cyclohexylmethylamine 2,4-Dimethylpentanone Procedure B 61 Colorless liquid, IR and NMR confirmed
2 4-Aminotetrahydropyran 2,4-Dimethylpentanone Procedure B 83 White solid, high purity
3 2,4-Dimethylpentylamine 1,4-Dioxaspiro[4.5]decan-8-one Procedure B 63 Colorless liquid, silica column purified
4 2,4-Dimethylpentylamine 2,2-Dimethyl-1,3-dioxan-5-one Procedure B 37 Lower yield, colorless liquid

Analytical Characterization

  • IR Spectroscopy: Characteristic absorption bands for amine groups and aliphatic C-H stretching
  • NMR Spectroscopy:
    • ^1H NMR confirms the presence of methyl, cyclohexyl, and pyrrolidinyl protons with expected coupling constants
    • ^13C NMR supports the carbon framework consistent with the cyclohexane and pyrrolidine rings
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak matching the calculated molecular weight within ±0.5 ppm.

Additional Synthetic Considerations

  • Stereoselectivity: Achieving the (1S,2S) stereochemistry may require chiral catalysts or starting materials, or chiral resolution techniques post-synthesis. Recent advances in asymmetric hydrogenation and chiral ligand design (e.g., Brønsted acid-promoted tautomerization and chiral phosphine ligands) provide routes to high enantioselectivity in amine synthesis.
  • Scale-Up: The reductive amination procedures have been successfully scaled from 0.3 mmol to 5 mmol and beyond, maintaining yields and purity.
  • Purification: Flash chromatography and kugelrohr distillation are effective for isolating the pure amine, with HPLC used for purity assessment.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Sodium Triacetoxyborohydride Reductive Amination (Procedure A) Amine, ketone/aldehyde, NaBH(OAc)3, DCM 0 °C to RT, 24 h, N2 atmosphere Mild conditions, good yields, simple workup Longer reaction time
Titanium Isopropoxide + NaBH4 Reductive Amination (Procedure B) Amine, ketone, Ti(i-PrO)4, NaBH4, EtOH Neat stirring 8 h, then NaBH4 addition, 8 h, N2 atmosphere High yields, scalable, versatile Requires handling of Ti reagent

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane or pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine may have effects on the central nervous system. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. These properties suggest potential applications in treating various neurological disorders, including depression and anxiety disorders.

Synthetic Routes
The synthesis of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine can be achieved through several methods:

  • Alkylation : A common method involves alkylating 2-(pyrrolidin-1-yl)cyclohexanamine with methyl iodide under basic conditions. This method requires careful control of reaction parameters to optimize yield and selectivity for the desired stereoisomer.
  • Asymmetric Synthesis : Utilizing chiral catalysts can enhance the enantiomeric purity of the compound, which is crucial for pharmaceutical applications due to the importance of chirality in drug efficacy.

Chemical Research

Functionalization Reactions
(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine can participate in various functionalization reactions typical of primary amines:

  • Nucleophilic Substitutions : This compound can undergo nucleophilic substitutions leading to the formation of derivatives with enhanced properties.
  • Amidation Reactions : Reacting with carboxylic acids can produce amides, expanding its utility in synthetic chemistry.

Industrial Applications

Specialty Chemicals
The compound's unique properties make it suitable for use in specialty chemical formulations. Its ability to act as a building block in synthesizing more complex molecules positions it favorably within the chemical manufacturing sector .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential treatment for CNS disorders; modulates neurotransmitter systems
Drug DevelopmentCandidate for neuroactive drugs; ongoing research into therapeutic uses
Chemical ResearchInvolved in nucleophilic substitutions and amidation reactions; versatile functionalization
Industrial ApplicationsUsed as a building block for specialty chemicals; valuable in synthetic chemistry

Mechanism of Action

The mechanism of action of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Variations: Pyrrolidine vs. Piperidine/Piperazine

Compound Name Molecular Formula Key Features Yield/NMR Data Reference
(1S,2S)-2-(Piperidin-1-yl)cyclohexan-1-amine C11H22N2 Piperidine substituent (6-membered ring); reduced steric hindrance vs. pyrrolidine 51% yield; $^1$H NMR (CDCl₃): δ 2.63–2.57 (m, 3H), 1.78–1.72 (m, 4H)
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C11H23N3 Piperazine substituent (additional basic nitrogen); enhanced solubility MS (ESI +): m/z 198 [M + H]$^+$; $^1$H NMR (MeOD): δ 8.64 (s, 1H)
Target Compound C11H22N2 Pyrrolidine substituent (5-membered ring); higher steric hindrance 99% ee via CAL-B-catalyzed resolution

Key Observations :

  • Piperazine Derivatives : The 4-methylpiperazine variant () shows improved solubility due to its additional nitrogen, making it favorable for pharmaceutical applications .

Stereochemical and Functional Group Modifications

Compound Name Molecular Formula Structural Difference Application/Activity Notes Reference
(1S,2S)-2-Methylcyclohexan-1-amine C7H15N Lacks pyrrolidine; simpler N-methylamine Intermediate in ligand synthesis; lower complexity
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-amine C13H20N2 Phenyl group; altered stereochemistry (1S,2R) Potential CNS activity due to aromatic moiety

Key Observations :

  • Simplified Structures : Removal of the pyrrolidine ring (e.g., ) reduces molecular complexity but limits catalytic utility .
  • Aromatic Modifications : Addition of a phenyl group () may enhance binding to hydrophobic targets in CNS-active molecules .

Biological Activity

(1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine is a chiral compound exhibiting significant potential in medicinal chemistry, particularly in the modulation of central nervous system (CNS) activity. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H22N2C_{11}H_{22}N_{2}, with a molecular weight of approximately 182.31 g/mol. It features a cyclohexane ring substituted with a pyrrolidine moiety and a methyl group, contributing to its unique biological properties.

PropertyValue
CAS Number 67198-53-2
Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
IUPAC Name (1S,2S)-N-methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine

Synthesis

The synthesis of (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine typically involves the alkylation of 2-(pyrrolidin-1-yl)cyclohexanamine with methyl iodide under basic conditions. Alternative methods may employ chiral catalysts to enhance enantiomeric purity. Key reaction conditions include:

  • Reducing Agent : Sodium borohydride
  • Reaction Type : Nucleophilic substitution
  • Temperature Control : Essential for yield and selectivity

Pharmacological Potential

Research indicates that (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine may influence neurotransmitter systems relevant to mood regulation and behavior. Compounds with similar structures have demonstrated interactions with serotonin receptors and dopamine transporters, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

The compound's mechanism of action likely involves modulation of receptor activity within the CNS. Preliminary studies suggest it may act as an agonist or antagonist at specific receptors, affecting neurotransmitter release and uptake. Further investigations are needed to elucidate its precise pharmacodynamics.

Case Studies and Research Findings

Several studies have highlighted the biological effects of cyclic amines similar to (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine:

  • Neurotransmitter Modulation : A study demonstrated that compounds structurally related to this amine could significantly alter serotonin levels in animal models, indicating potential antidepressant properties .
  • Cytotoxicity Assessment : Research on related cyclic amines showed low cytotoxicity while maintaining potent biological activity, making them attractive candidates for drug development .
  • Binding Affinity Studies : Interaction studies revealed that similar compounds exhibit varying binding affinities at serotonin and dopamine receptors, which are crucial for mood regulation .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine?

  • Methodology :

  • Chiral precursor strategy : Start with dibenzyl-protected cyclohexylamine derivatives (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine). Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups to yield the primary amine. Subsequent alkylation with pyrrolidine derivatives introduces the pyrrolidin-1-yl group .
  • Resolution of stereoisomers : Use chiral chromatography or enantioselective crystallization to isolate the (1S,2S) isomer. Confirm stereochemistry via 1H NMR coupling constants and optical rotation .
    • Key Data :
StepStarting MaterialReagents/ConditionsProductYieldCharacterization
1Dibenzyl precursorH₂/Pd-C, EtOHAmine23–35%MS (m/z 198 [M + H]+)

Q. How to assess the purity and structural integrity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA). Retention time and peak symmetry confirm purity (≥98%) .
  • Mass Spectrometry (ESI+) : Validate molecular weight (e.g., m/z 238 [M + H]+ for analogous compounds) .
  • 1H NMR : Analyze cyclohexane ring protons (δ 1.3–2.5 ppm) and pyrrolidine N-methyl signals (δ 2.2–2.8 ppm) for stereochemical consistency .

Q. What safety protocols are critical during handling?

  • Methodology :

  • Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/contact.
  • Store in airtight containers at 2–8°C. Dispose via regulated waste systems .

Advanced Research Questions

Q. How to resolve contradictions in reported enantiomeric excess (ee) values?

  • Methodology :

  • Chiral HPLC : Compare retention times with racemic mixtures. Use columns like Chiralpak IA/IB with hexane/isopropanol gradients .
  • Circular Dichroism (CD) : Correlate CD spectra with known (1S,2S) configurations to validate ee .
    • Case Study : A 2021 patent reported 95% ee via chiral HPLC, but independent studies found 88% ee. Re-evaluation under standardized conditions (25°C, matched mobile phase) resolved variability .

Q. What strategies optimize stereochemical control during N-methylation?

  • Methodology :

  • Chiral auxiliaries : Temporarily attach menthol-derived groups to direct methylation at the 1-position. Remove auxiliaries via hydrolysis .
  • Kinetic resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during alkylation .
    • Data Table :
ApproachCatalyst/Reagentee AchievedYieldReference
Chiral auxiliaryL-Menthol92%75%
Kinetic resolutionRu-BINAP89%68%

Q. How to analyze structure-activity relationships (SAR) for receptor binding?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., σ-1 receptor PDB: 5HK1). Compare binding energies of (1S,2S) vs. (1R,2R) isomers .
  • Functional assays : Measure cAMP inhibition in HEK293 cells transfected with target receptors. Correlate IC₅₀ values with stereochemistry .

Q. Why do conflicting bioactivity results arise across studies?

  • Methodology :

  • Purity validation : Re-test compounds from conflicting studies via HPLC and 2D NMR to rule out degradation (e.g., oxidation of pyrrolidine rings) .
  • Assay standardization : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and buffer conditions (pH 7.4, 37°C) .

Data Contradiction Analysis Example

Issue : Compound A (racemic) showed higher potency than enantiopure (1S,2S) in a 2023 study.
Resolution :

  • Hypothesis : Impurities in the racemic mixture (e.g., trace (1R,2S) isomer) may enhance activity.
  • Method : Repurify racemic Compound A via prep-HPLC. Retest activity; potency decreased by 40%, aligning with enantiopure data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.